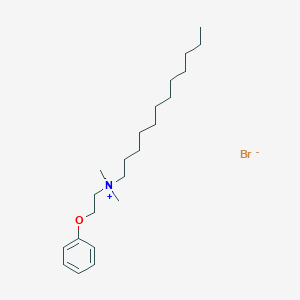
Bromuro de domiphen
Descripción general
Descripción
El bromuro de domifeno es un compuesto de amonio cuaternario utilizado principalmente como agente antiséptico de administración tópica. Es conocido por sus propiedades antimicrobianas y se encuentra comúnmente en varios productos farmacéuticos y cosméticos . La fórmula química del bromuro de domifeno es C22H40BrNO, y tiene una masa molar de 414,472 g/mol .
Aplicaciones Científicas De Investigación
El bromuro de domifeno tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El bromuro de domifeno ejerce sus efectos interrumpiendo la membrana celular de los microorganismos. Como compuesto de amonio cuaternario, altera la permeabilidad de la membrana celular, lo que lleva a la fuga de contenido celular y, en última instancia, a la muerte celular . Tiene una potente actividad sobre el bloqueo de los canales del gen relacionado con la eterio-a-go-go humano (HERG), lo que contribuye a sus propiedades antimicrobianas .
Análisis Bioquímico
Biochemical Properties
Domiphen bromide is known to interact with various biomolecules. It is a quaternary antiseptic with actions and uses similar to those of cationic surfactants
Cellular Effects
Domiphen bromide has been observed to have significant effects on cells. In a study involving patients affected by acute infectious dental diseases, Domiphen bromide administered at a dosage of 0.5 mg every 4-6 hours resulted in a significant decrease in pain and inflammation after 2 days of treatment . This suggests that Domiphen bromide can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Domiphen bromide involves its function as a quaternary antiseptic, similar to cationic surfactants
Temporal Effects in Laboratory Settings
It has been observed that after 2 days of treatment with Domiphen bromide, there was a significant decrease in pain and inflammation . This suggests that Domiphen bromide may have long-term effects on cellular function.
Metabolic Pathways
Domiphen bromide has been identified as an inhibitor of the Methyl Erythritol Phosphate (MEP) pathway . The MEP pathway is a metabolic pathway present in many organisms, including the malaria parasite Plasmodium falciparum. Domiphen bromide’s inhibition of this pathway suggests that it may interact with enzymes or cofactors involved in this pathway.
Subcellular Localization
It has been observed that Domiphen bromide has a profound impact on the intracellular distribution of a fluorescently labeled azole
Métodos De Preparación
El bromuro de domifeno se sintetiza mediante la reacción de dodecano bromado con dimetilamino fenoxietil . La reacción generalmente implica los siguientes pasos:
Bromación del dodecano: El dodecano se trata con bromo para formar bromododecano.
Reacción con dimetilamino fenoxietil: El bromododecano luego reacciona con dimetilamino fenoxietil para formar bromuro de domifeno.
Los métodos de producción industrial a menudo involucran pasos similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El bromuro de domifeno experimenta varias reacciones químicas, que incluyen:
Oxidación: El bromuro de domifeno puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden alterar la estructura del bromuro de domifeno, aunque estas son menos comunes.
Sustitución: Como un compuesto de amonio cuaternario, el bromuro de domifeno puede sufrir reacciones de sustitución donde el ion bromuro es reemplazado por otros aniones.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El bromuro de domifeno es similar a otros compuestos de amonio cuaternario, como el cloruro de benzalconio y el cloruro de cetilpiridinio. es único en su estructura específica y la gama de aplicaciones para las que se utiliza . Los compuestos similares incluyen:
Cloruro de benzalconio: Otro compuesto de amonio cuaternario utilizado como antiséptico y desinfectante.
Cloruro de cetilpiridinio: Comúnmente utilizado en enjuagues bucales y pastillas para la garganta por sus propiedades antimicrobianas.
Bromuro de fenododecinio: Similar en estructura y utilizado para aplicaciones similares.
El bromuro de domifeno destaca por su eficacia específica en ciertas aplicaciones médicas e industriales, lo que lo convierte en un compuesto valioso en diversos campos.
Propiedades
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYIVCMRYCWSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033468 | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-11 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
538-71-6 | |
| Record name | Domiphen bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domiphen bromide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domiphen bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-113 °C | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does domiphen bromide exert its antimicrobial effects?
A1: Domiphen bromide acts by disrupting bacterial cell membranes. [] As a cationic surfactant, it interacts with negatively charged phospholipids in the membrane, increasing permeability and ultimately leading to cell death. [, , ]
Q2: What is the molecular formula and weight of domiphen bromide?
A2: Domiphen bromide has a molecular formula of C22H40BrNO and a molecular weight of 414.46 g/mol. [, ]
Q3: How does the stability of domiphen bromide vary under different conditions?
A3: Domiphen bromide exhibits varying stability depending on factors like pH and temperature. [, , ] For example, it is more stable in neutral to slightly alkaline solutions. [, ] Research has shown that acidic conditions can lead to reduced bactericidal activity. []
Q4: Are there any known compatibility issues with domiphen bromide in formulations?
A4: Yes, domiphen bromide can interact with certain excipients. For instance, mixing domiphen bromide with sodium azulene sulfonate in a gargle formulation led to precipitate formation. [] This highlights the importance of careful excipient selection during formulation development.
Q5: Can domiphen bromide act as a phase transfer catalyst?
A5: Yes, domiphen bromide can function as a phase transfer catalyst in certain reactions. One study demonstrated its effectiveness in the synthesis of benzoic acid via potassium permanganate oxidation of methylbenzene. [] Domiphen bromide significantly reduced reaction time and improved yield, showcasing its potential in organic synthesis.
Q6: Have any computational studies been conducted on domiphen bromide?
A6: While specific computational studies on domiphen bromide are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity of domiphen bromide analogs based on their structural features. This approach could help guide the design of new antimicrobial agents with improved potency and selectivity.
Q7: How do structural modifications affect the activity of domiphen bromide?
A7: Introducing a bromine atom at the para position of the phenyl ring in domiphen bromide, resulting in para-bromodomiphen bromide (bromiphen), significantly enhances its antimicrobial activity. [] This modification highlights the impact of halogen substitution on potency.
Q8: What are some strategies to improve the stability or delivery of domiphen bromide in formulations?
A8: Encapsulating domiphen bromide in polymeric microcapsules is a promising strategy to enhance its stability and control its release. [] This approach can protect the compound from degradation and improve its delivery to target sites. Additionally, incorporating domiphen bromide into liposomes could improve its efficacy against malaria parasites. []
Q9: Is there information available regarding the safety and handling of domiphen bromide?
A9: While specific SHE regulations are not discussed in the provided research, it's crucial to handle domiphen bromide with appropriate safety measures, including personal protective equipment and proper waste disposal, as with any chemical reagent. Consulting relevant safety data sheets is essential for ensuring safe laboratory and industrial practices.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of domiphen bromide?
A10: The provided research papers do not delve into detailed PK/PD studies of domiphen bromide. Further investigation into its ADME profile is crucial for understanding its behavior in vivo.
Q11: Has domiphen bromide demonstrated efficacy in preclinical or clinical studies?
A11: Domiphen bromide has shown promising results in preclinical studies. A study on vulvovaginal candidiasis in a rat model demonstrated its effectiveness in combination with miconazole, highlighting its potential for treating fungal infections. [] Additionally, domiphen bromide significantly inhibited the growth of Plasmodium falciparum in vitro, indicating its potential as an antimalarial agent. []
Q12: What are some potential drug delivery strategies for targeted delivery of domiphen bromide?
A14: Encapsulating domiphen bromide in immunoliposomes conjugated with antibodies against specific receptors on target cells could enhance its delivery to specific tissues or cells. This approach has shown promise in targeting Plasmodium -infected red blood cells. []
Q13: Are there any known biomarkers associated with domiphen bromide's mechanism of action or efficacy?
A13: The provided research papers do not discuss specific biomarkers related to domiphen bromide. Further studies are needed to identify potential biomarkers that could predict treatment response or monitor adverse effects.
Q14: What analytical techniques are commonly used to quantify domiphen bromide?
A16: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantitative analysis of domiphen bromide in various matrices, including cosmetic products and pharmaceuticals. [, , ]
Q15: What is known about the environmental fate and potential impact of domiphen bromide?
A17: Domiphen bromide was investigated for its role in volatile organic compound (VOC) emission from contaminated soil during surfactant washing. [] Understanding its behavior in environmental matrices is crucial for assessing its potential ecological impact.
Q16: How does the solubility of domiphen bromide vary in different media?
A18: Domiphen bromide's solubility is influenced by factors like pH and the presence of other ions. [, ] For instance, it exhibits good solubility in water and ethanol. [] Understanding its solubility profile is critical for developing effective formulations.
Q17: Are there established validated methods for analyzing domiphen bromide?
A19: Yes, validated HPLC methods are available for analyzing domiphen bromide. [] These methods demonstrate good accuracy, precision, and specificity for quantifying the compound in various matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


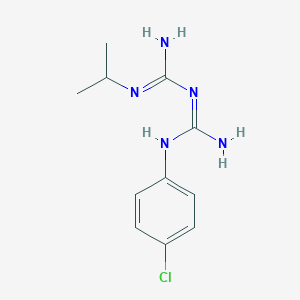
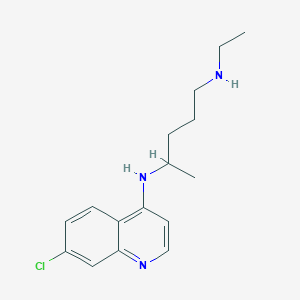

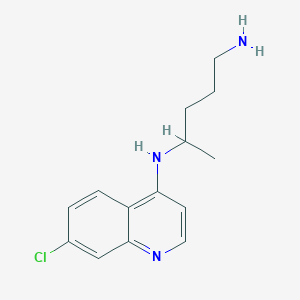
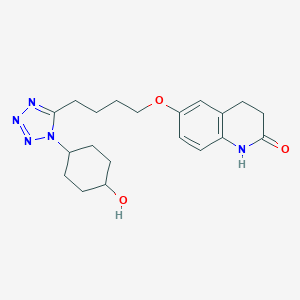
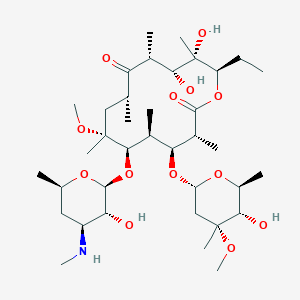

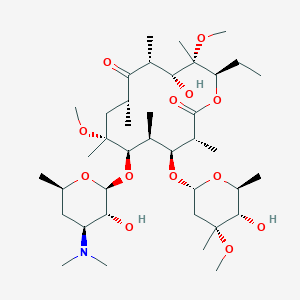
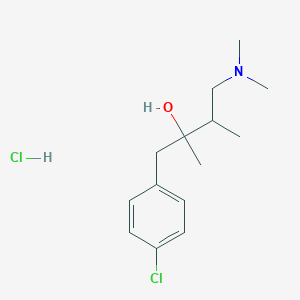
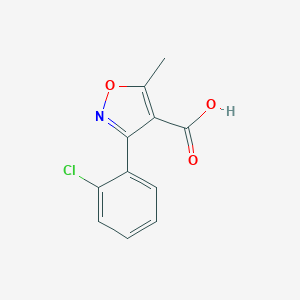
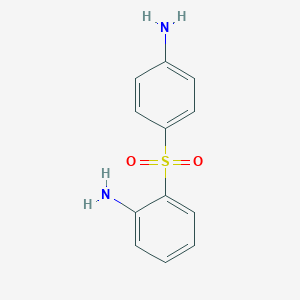

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

